molecular formula C8H10ClN5 B13250320 [2-(6-Chloro-9H-purin-9-yl)ethyl](methyl)amine

[2-(6-Chloro-9H-purin-9-yl)ethyl](methyl)amine

Cat. No.: B13250320
M. Wt: 211.65 g/mol
InChI Key: PYVWQXKJFJDQPL-UHFFFAOYSA-N
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Description

2-(6-Chloro-9H-purin-9-yl)ethylamine is a chemical compound with the molecular formula C8H10ClN5 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-9H-purin-9-yl)ethylamine typically involves nucleophilic substitution reactions. One common method is the alkylation of 6-chloropurine with an appropriate alkylating agent, followed by the introduction of the methylamine group. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack on the purine ring.

Industrial Production Methods

In an industrial setting, the production of 2-(6-Chloro-9H-purin-9-yl)ethylamine may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-9H-purin-9-yl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

2-(6-Chloro-9H-purin-9-yl)ethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with nucleic acids and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-9H-purin-9-yl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: A precursor in the synthesis of 2-(6-Chloro-9H-purin-9-yl)ethylamine.

    2-Amino-6-chloropurine: Another derivative of purine with similar chemical properties.

    9-Methyl-6-chloropurine: A related compound with a different substitution pattern.

Uniqueness

2-(6-Chloro-9H-purin-9-yl)ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H10ClN5

Molecular Weight

211.65 g/mol

IUPAC Name

2-(6-chloropurin-9-yl)-N-methylethanamine

InChI

InChI=1S/C8H10ClN5/c1-10-2-3-14-5-13-6-7(9)11-4-12-8(6)14/h4-5,10H,2-3H2,1H3

InChI Key

PYVWQXKJFJDQPL-UHFFFAOYSA-N

Canonical SMILES

CNCCN1C=NC2=C1N=CN=C2Cl

Origin of Product

United States

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